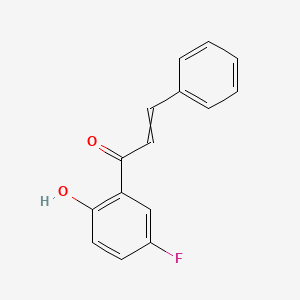
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluoro group at the 5-position and a hydroxy group at the 2-position on the phenyl ring, along with a phenylprop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be achieved through several routes. One common method involves the condensation of 5-fluoro-2-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Condensation: The compound can undergo aldol condensation with aldehydes or ketones, forming larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone: This compound shares the fluoro and hydroxy substituents but differs in the carbonyl group position, leading to different reactivity and applications.
1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione: Another structurally related compound with a diketone moiety, which may exhibit distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCMOVNYZGSAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381003 |
Source


|
| Record name | 5'-Fluoro-2'-hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850799-76-7 |
Source


|
| Record name | 5'-Fluoro-2'-hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
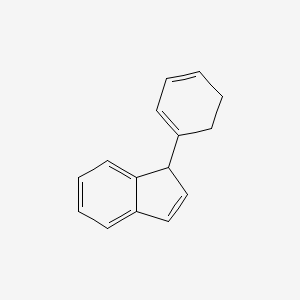
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
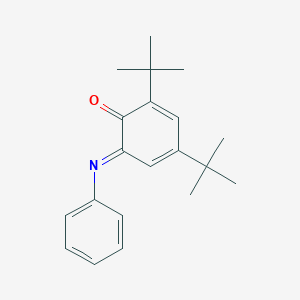
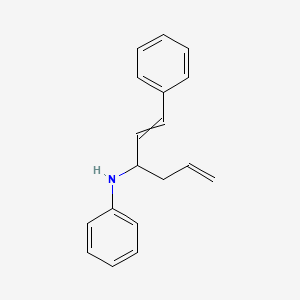
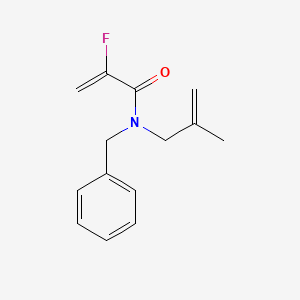
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
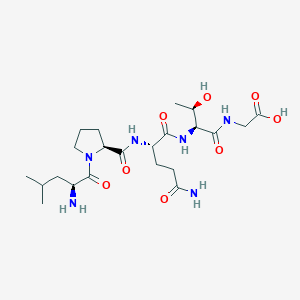
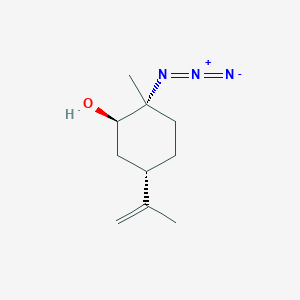
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
